3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 683274-55-7
VCID: VC2163473
InChI: InChI=1S/C10H9ClN4O3/c11-6-3-1-2-4-7(6)17-5-8-13-10(18-15-8)9(16)14-12/h1-4H,5,12H2,(H,14,16)
SMILES: C1=CC=C(C(=C1)OCC2=NOC(=N2)C(=O)NN)Cl
Molecular Formula: C10H9ClN4O3
Molecular Weight: 268.65 g/mol

3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide

CAS No.: 683274-55-7

Cat. No.: VC2163473

Molecular Formula: C10H9ClN4O3

Molecular Weight: 268.65 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide - 683274-55-7

Specification

CAS No. 683274-55-7
Molecular Formula C10H9ClN4O3
Molecular Weight 268.65 g/mol
IUPAC Name 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide
Standard InChI InChI=1S/C10H9ClN4O3/c11-6-3-1-2-4-7(6)17-5-8-13-10(18-15-8)9(16)14-12/h1-4H,5,12H2,(H,14,16)
Standard InChI Key WJJBLMSQFYDJJO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OCC2=NOC(=N2)C(=O)NN)Cl
Canonical SMILES C1=CC=C(C(=C1)OCC2=NOC(=N2)C(=O)NN)Cl

Introduction

3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are five-membered aromatic rings containing oxygen and nitrogen atoms, known for their diverse biological and pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. This specific compound combines the oxadiazole core with a carbohydrazide functional group and a chlorophenoxy substituent, which enhances its chemical reactivity and potential biological applications.

Structural Characteristics

The chemical structure of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide is defined by the following features:

FeatureDescription
Molecular FormulaC10H9ClN4O3
Core Structure1,2,4-Oxadiazole ring
Substituents- 2-Chlorophenoxy group attached via a methyl linker
- Carbohydrazide functional group at position 5 of the oxadiazole ring
Key BondsAromatic bonds within the oxadiazole ring and phenyl group
Functional GroupsChlorine atom (halogen), hydrazide (-CONHNH2), ether (-O-)

This structure contributes to its potential bioactivity, as halogenated phenyl groups often enhance lipophilicity and binding affinity in biological systems.

Synthesis Pathway

The synthesis of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide typically involves multistep reactions:

  • Formation of Hydrazide Precursor:

    • A chlorophenoxy derivative reacts with methyl hydrazine or similar reagents to form an intermediate hydrazide compound.

  • Cyclization Reaction:

    • The hydrazide undergoes cyclization with a carboxylic acid derivative or nitrile oxide precursor under acidic or basic conditions to form the oxadiazole ring.

  • Final Functionalization:

    • The carbohydrazide group is introduced at position 5 of the oxadiazole ring through condensation reactions or amidation processes.

This process is often optimized using catalysts or microwave-assisted synthesis to improve yield and reaction efficiency.

Antimicrobial Activity

Oxadiazoles are well-documented for their antimicrobial properties against bacterial and fungal strains. The presence of the chlorophenoxy group may enhance membrane permeability and disrupt microbial growth.

Anticancer Potential

Similar derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The carbohydrazide moiety is known to interact with DNA or enzymes crucial for cancer cell survival.

Anti-inflammatory Effects

The compound's heterocyclic core may inhibit enzymes like cyclooxygenase (COX), reducing inflammation.

Antiparasitic Applications

Oxadiazoles have been explored as antiparasitic agents against Trypanosoma cruzi and Leishmania species due to their ability to interfere with parasite metabolism.

Analytical Characterization

To confirm the structure and purity of 3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide, various analytical techniques are employed:

TechniquePurpose
Infrared Spectroscopy (IR)Identifies functional groups (e.g., C=O stretch for carbohydrazide).
Nuclear Magnetic Resonance (NMR)Determines structural connectivity (e.g., aromatic protons in phenyl group).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation pattern.
X-ray CrystallographyProvides detailed three-dimensional structural information when crystalline samples are used.

Research Findings on Related Compounds

Several studies have highlighted the significance of oxadiazole derivatives in medicinal chemistry:

  • Anticancer Studies:

    • Oxadiazoles have shown cytotoxic activity against glioblastoma (LN229) cells by inducing DNA damage .

    • Structural analogs with halogenated phenyl groups exhibit enhanced selectivity toward cancer cells .

  • Antimicrobial Properties:

    • Compounds with similar scaffolds demonstrated activity against E. coli and Pseudomonas aeruginosa, suggesting broad-spectrum antimicrobial potential .

  • Drug Resistance Mitigation:

    • Oxadiazoles have been explored as alternatives for drug-resistant leukemia treatments due to their novel mechanisms of action .

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